![molecular formula C9H10ClNS B1272750 Benzo[b]thiophen-3-ylmethanamine hydrochloride CAS No. 55810-74-7](/img/structure/B1272750.png)

Benzo[b]thiophen-3-ylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

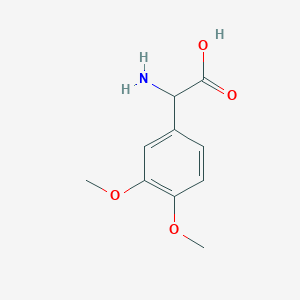

Benzo[b]thiophen-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNS . It is a solid substance and has a molecular weight of 199.7 .

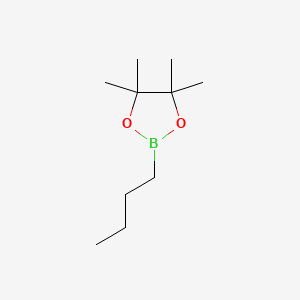

Synthesis Analysis

The synthesis of benzo[b]thiophenes, which includes Benzo[b]thiophen-3-ylmethanamine hydrochloride, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure . A wide range of 3-substituted benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The InChI code for Benzo[b]thiophen-3-ylmethanamine hydrochloride is 1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

The synthesis of benzo[b]thiophenes involves an aryne reaction with alkynyl sulfides . This reaction is a promising method for preparing a wide range of organosulfur compounds .Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-ylmethanamine hydrochloride is a solid substance . It has a molecular weight of 199.7 .Scientific Research Applications

Synthesis of Multisubstituted Benzothiophenes

This compound plays a crucial role in the synthesis of multisubstituted benzothiophenes . It’s used in a one-step synthesis process involving an aryne reaction with alkynyl sulfides . This process allows for the creation of a wide range of 3-substituted benzothiophenes .

Development of Organic Semiconductors

Benzo[b]thiophen-3-ylmethanamine hydrochloride is used in the development of organic semiconductors . Thiophene-mediated molecules, including this compound, have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

This compound is also used in the fabrication of OLEDs . The thiophene ring system in this compound exhibits properties that are beneficial in the production of OLEDs .

Pharmaceutical Sciences

Multisubstituted benzothiophenes, which can be synthesized using this compound, have served in a broad range of research fields including pharmaceutical sciences . They are used in the development of advanced compounds with a variety of biological effects .

Materials Chemistry

This compound is also used in materials chemistry . Multisubstituted benzothiophenes, synthesized using this compound, are used in a variety of applications in materials chemistry .

Corrosion Inhibitors

Thiophene derivatives, including Benzo[b]thiophen-3-ylmethanamine hydrochloride, are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metals, thereby extending the life of machinery and equipment .

Safety And Hazards

When handling Benzo[b]thiophen-3-ylmethanamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

1-benzothiophen-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAPJPCDRSPNPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380006 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-3-ylmethanamine hydrochloride | |

CAS RN |

55810-74-7 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzothiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.